4-Hexylbenzyl bromide

Übersicht

Beschreibung

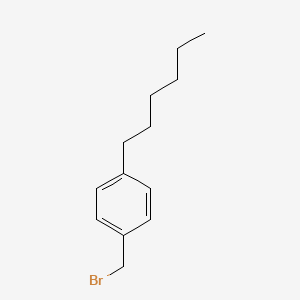

4-Hexylbenzyl bromide is an organic compound with the molecular formula C13H19Br. It consists of a benzene ring substituted with a bromomethyl group and a hexyl chain. This compound is a member of the benzylic bromides, which are known for their reactivity and utility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hexylbenzyl bromide can be synthesized through the bromination of 4-hexylbenzyl alcohol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. Another common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions using NBS or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps like distillation and recrystallization to purify the final compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hexylbenzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Common Reagents and Conditions:

NBS in CCl4: Used for bromination reactions.

KMnO4 in acidic conditions: Used for oxidation to benzoic acids.

Sodium hydroxide (NaOH): Used for nucleophilic substitution reactions.

Major Products:

Benzylic Alcohols: Formed through nucleophilic substitution with hydroxide.

Benzoic Acids: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

4-Hexylbenzyl bromide serves as a versatile reagent in organic synthesis, particularly for introducing benzyl groups into various substrates. Its applications include:

- Benzylation Reactions : It is used to introduce benzyl groups into alcohols and carboxylic acids, acting as a protecting group during synthetic transformations.

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Benzylation Reagents

| Reagent | Reactivity | Applications |

|---|---|---|

| This compound | Moderate | Benzylation, protecting groups |

| Benzyl Chloride | Low | Limited use due to reactivity |

| Benzyl Iodide | High | Preferred for sensitive substrates |

Applications in Materials Science

In materials science, this compound can be employed as a precursor for the synthesis of polymeric materials. Its ability to undergo radical polymerization makes it suitable for creating functionalized polymers with specific properties.

- Polymer Synthesis : The compound can be used to produce polymers that exhibit enhanced thermal stability and mechanical properties.

- Additives in Coatings : It may serve as an additive in coatings to improve adhesion and durability.

Applications in Medicinal Chemistry

The medicinal chemistry field has also explored the potential of this compound as a building block for drug development. Its structural features may contribute to the design of new therapeutic agents.

- Drug Development : Research indicates that compounds containing the benzyl moiety are prevalent in many pharmaceutical agents. The hexyl substitution may enhance solubility and bioavailability.

- Case Study Example : A study investigating analogs of this compound revealed promising activity against certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized a series of compounds based on this compound and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that modifications to the hexyl group significantly influenced biological activity, suggesting a structure-activity relationship that warrants further investigation.

Case Study 2: Polymer Functionalization

Another study focused on using this compound for functionalizing polystyrene. The resulting materials exhibited improved thermal properties compared to unmodified polystyrene, demonstrating the compound's utility in enhancing material performance.

Wirkmechanismus

The mechanism of action of 4-hexylbenzyl bromide primarily involves its reactivity at the benzylic position. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by attaching the benzyl group to various substrates, thereby altering their chemical properties and biological activities .

Vergleich Mit ähnlichen Verbindungen

Benzyl Bromide: Similar structure but lacks the hexyl chain.

4-Methylbenzyl Bromide: Contains a methyl group instead of a hexyl group.

4-Ethylbenzyl Bromide: Contains an ethyl group instead of a hexyl group .

Uniqueness: 4-Hexylbenzyl bromide is unique due to the presence of the hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other benzylic bromides may not be as effective.

Biologische Aktivität

4-Hexylbenzyl bromide is a compound of interest due to its potential biological activities, particularly its antibacterial and antifungal properties. This article reviews the synthesis, biological assays, and relevant case studies related to the compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of benzyl bromide with hexyl groups. This can be achieved through nucleophilic substitution reactions, where benzyl bromide acts as the electrophile. The general reaction can be represented as follows:

Antibacterial Properties

Recent studies have indicated that benzyl bromide derivatives exhibit significant antibacterial activity against various pathogens. For instance, one study demonstrated that benzyl bromide derivatives showed strong inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with inhibition zones ranging from 10 to 17 mm . The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 1 mg/mL against S. aureus and 2 mg/mL against S. pyogenes and Enterococcus faecalis.

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | S. aureus | 10-17 | 1 |

| S. pyogenes | 15 | 0.5 | |

| E. faecalis | 8-9 | 2 |

Antifungal Properties

In addition to antibacterial effects, benzyl bromide derivatives have shown antifungal activity against pathogens such as Candida albicans. The same study reported effective inhibition with MIC values of 1 mg/mL for certain derivatives against these fungi .

Case Studies

Case Study 1: Antibacterial Efficacy

A recent investigation involved testing various benzyl bromide derivatives, including this compound, against clinical strains of bacteria. The results indicated that these compounds could serve as promising candidates for new antibacterial agents due to their potency and broad-spectrum activity.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

The SAR analysis revealed that the length of the alkyl chain significantly influenced the biological activity of benzyl bromides. Compounds with longer alkyl chains exhibited increased potency against both bacterial and fungal strains, suggesting that hydrophobic interactions play a crucial role in their mechanism of action .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-hexylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLFJPOPJBZODW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.